molecular formula C12H16O3 B3280742 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde CAS No. 721434-45-3

2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde

Cat. No.: B3280742
CAS No.: 721434-45-3
M. Wt: 208.25 g/mol
InChI Key: JZXCCGYLRYJWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of an acetaldehyde group attached to a phenyl ring substituted with ethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde typically involves the reaction of 2-ethyl-4,6-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Grignard reagent followed by oxidation to introduce the acetaldehyde group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Strong bases (e.g., NaOH), Strong acids (e.g., HCl)

Major Products

    Oxidation: 2-(2-Ethyl-4,6-dimethoxyphenyl)acetic acid

    Reduction: 2-(2-Ethyl-4,6-dimethoxyphenyl)ethanol

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde exerts its effects depends on its chemical structure and the specific reactions it undergoes. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various adducts. The methoxy groups can influence the compound’s reactivity and interactions with other molecules, potentially affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethyl-4-methoxyphenyl)acetaldehyde
  • 2-(4,6-Dimethoxyphenyl)acetaldehyde
  • 2-(2-Ethylphenyl)acetaldehyde

Uniqueness

2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and methoxy groups on the phenyl ring can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-ethyl-4,6-dimethoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-9-7-10(14-2)8-12(15-3)11(9)5-6-13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXCCGYLRYJWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)OC)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde
Reactant of Route 2
2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde
Reactant of Route 3
2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde
Reactant of Route 6
2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.